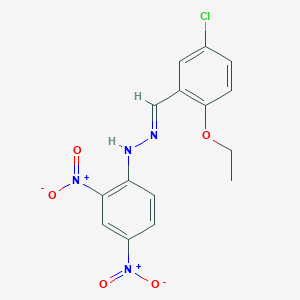
N-(4-(4-fluoro-3-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-(2-pyridinyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-fluoro-3-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-(2-pyridinyl)amine, commonly known as FLT3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. FLT3 inhibitor is a small molecule drug that targets the FLT3 receptor, which is commonly over-expressed in acute myeloid leukemia (AML) and other types of cancers.
Wissenschaftliche Forschungsanwendungen
FLT3 inhibitor has been extensively studied for its potential applications in cancer treatment. It has been found to be effective in inhibiting the growth and proliferation of cancer cells that over-express FLT3 receptor. FLT3 inhibitor has been tested in preclinical studies and clinical trials for the treatment of N-(4-(4-fluoro-3-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-(2-pyridinyl)amine, acute lymphoblastic leukemia (ALL), and other types of cancers. FLT3 inhibitor has also been studied for its potential applications in combination therapy with other cancer drugs.
Wirkmechanismus
FLT3 inhibitor works by inhibiting the activity of the FLT3 receptor, which is commonly over-expressed in N-(4-(4-fluoro-3-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-(2-pyridinyl)amine and other types of cancers. FLT3 receptor plays a critical role in the growth and proliferation of cancer cells. FLT3 inhibitor binds to the FLT3 receptor and prevents its activation, thereby inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
FLT3 inhibitor has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. It inhibits the activity of the FLT3 receptor, which leads to the inhibition of downstream signaling pathways that are critical for cancer cell survival and proliferation. FLT3 inhibitor also induces apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
FLT3 inhibitor has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach its target receptor. FLT3 inhibitor is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, FLT3 inhibitor also has some limitations for lab experiments. It can be toxic to normal cells at high concentrations, and its efficacy can be affected by the genetic profile of cancer cells.
Zukünftige Richtungen
FLT3 inhibitor has shown promising results in preclinical studies and clinical trials, but there is still much to be learned about its potential applications in cancer treatment. Some future directions for FLT3 inhibitor research include:
1. Further studies to understand the genetic and molecular mechanisms of FLT3 inhibitor resistance in cancer cells.
2. Development of new FLT3 inhibitors with improved efficacy and reduced toxicity.
3. Investigation of the potential applications of FLT3 inhibitor in combination therapy with other cancer drugs.
4. Exploration of the potential applications of FLT3 inhibitor in other types of cancers that over-express FLT3 receptor.
5. Development of new methods for the synthesis and purification of FLT3 inhibitor.
Conclusion:
FLT3 inhibitor is a small molecule drug that has shown promising results in preclinical studies and clinical trials for the treatment of N-(4-(4-fluoro-3-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-(2-pyridinyl)amine and other types of cancers. It works by inhibiting the activity of the FLT3 receptor, which is commonly over-expressed in cancer cells. FLT3 inhibitor has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential applications of FLT3 inhibitor in cancer treatment, and to develop new and improved FLT3 inhibitors.
Synthesemethoden
The synthesis of FLT3 inhibitor involves a series of chemical reactions that require expertise in organic chemistry. The most commonly used method for the synthesis of FLT3 inhibitor involves the condensation of 4-fluoro-3-methylbenzaldehyde, 2-aminothiophenol, and 2-pyridinecarboxaldehyde in the presence of a base catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Eigenschaften
Molekularformel |
C21H16FN3S |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
(Z)-4-(4-fluoro-3-methylphenyl)-3-phenyl-N-pyridin-2-yl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C21H16FN3S/c1-15-13-16(10-11-18(15)22)19-14-26-21(24-20-9-5-6-12-23-20)25(19)17-7-3-2-4-8-17/h2-14H,1H3/b24-21- |
InChI-Schlüssel |
ONOBQXYGNADERY-FLFQWRMESA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)C2=CS/C(=N\C3=CC=CC=N3)/N2C4=CC=CC=C4)F |
SMILES |
CC1=C(C=CC(=C1)C2=CSC(=NC3=CC=CC=N3)N2C4=CC=CC=C4)F |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=CSC(=NC3=CC=CC=N3)N2C4=CC=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2,4-dimethylphenyl)methanesulfonamide](/img/structure/B298148.png)
![tert-butyl {4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298150.png)
![N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B298153.png)
![N'-(4-isobutoxybenzylidene)-2-[(4-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B298154.png)
![N-[2-(2-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide](/img/structure/B298156.png)
![tert-butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298157.png)
![N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B298158.png)
![(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B298160.png)
![4-bromo-N'-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298164.png)
![N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B298165.png)

![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298167.png)

![N-(2-{2-[5-bromo-2-(2-propynyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B298171.png)